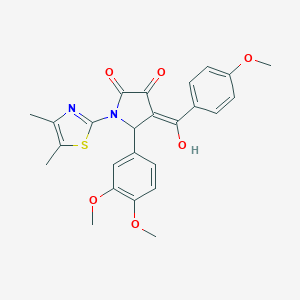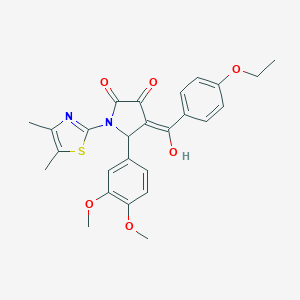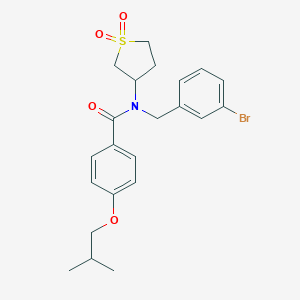![molecular formula C17H16F2N4O B265189 9-(3,5-difluorophenyl)-2,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B265189.png)
9-(3,5-difluorophenyl)-2,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-(3,5-difluorophenyl)-2,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and pharmacology.
作用机制
The mechanism of action of 9-(3,5-difluorophenyl)-2,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is not fully understood. However, it has been suggested that the compound exerts its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. It has also been reported to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
9-(3,5-difluorophenyl)-2,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one has been shown to exhibit significant biochemical and physiological effects. It has been reported to induce cell cycle arrest in cancer cells, which can prevent the proliferation of cancer cells. In addition, it has been shown to inhibit the growth of bacterial strains by disrupting the bacterial cell wall.
实验室实验的优点和局限性
One of the advantages of using 9-(3,5-difluorophenyl)-2,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one in lab experiments is its potency against cancer cells and bacterial strains. However, one of the limitations is its potential toxicity, which can affect the viability of normal cells.
未来方向
There are several future directions for the research on 9-(3,5-difluorophenyl)-2,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one. One direction is to explore its potential applications in drug discovery and design. Another direction is to investigate its mechanism of action in more detail to better understand its biochemical and physiological effects. Additionally, further studies are needed to evaluate its safety and toxicity in vivo.
合成方法
The synthesis of 9-(3,5-difluorophenyl)-2,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one involves the reaction of 3,5-difluoroaniline with 2,6-dimethyl-4-nitroaniline in the presence of a reducing agent such as iron powder or sodium dithionite. The resulting intermediate is then reacted with formic acid and acetic anhydride to yield the final product.
科学研究应用
9-(3,5-difluorophenyl)-2,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit potent anticancer activity against various cancer cell lines such as breast cancer, lung cancer, and colon cancer. In addition, it has been shown to possess antimicrobial activity against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
属性
产品名称 |
9-(3,5-difluorophenyl)-2,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one |
|---|---|
分子式 |
C17H16F2N4O |
分子量 |
330.33 g/mol |
IUPAC 名称 |
9-(3,5-difluorophenyl)-2,6-dimethyl-5,6,7,9-tetrahydro-1H-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
InChI |
InChI=1S/C17H16F2N4O/c1-8-3-13-15(14(24)4-8)16(10-5-11(18)7-12(19)6-10)23-17(21-13)20-9(2)22-23/h5-8,16H,3-4H2,1-2H3,(H,20,21,22) |
InChI 键 |
MYIJKDQIDFCTBY-UHFFFAOYSA-N |
手性 SMILES |
CC1CC2=C(C(N3C(=N2)N=C(N3)C)C4=CC(=CC(=C4)F)F)C(=O)C1 |
SMILES |
CC1CC2=C(C(N3C(=N2)N=C(N3)C)C4=CC(=CC(=C4)F)F)C(=O)C1 |
规范 SMILES |
CC1CC2=C(C(N3C(=NC(=N3)C)N2)C4=CC(=CC(=C4)F)F)C(=O)C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-(3,4-dimethoxyphenyl)-5-methylbenzimidazo[1',2':1,6]pyrimido[4,5-b]quinolin-14(5H)-one](/img/structure/B265117.png)



![7-Chloro-1-(2,3-dimethoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B265135.png)
![(3Z)-5-(3-hydroxypropyl)-3-(6-oxocyclohexa-2,4-dien-1-ylidene)-4-(3,4,5-trimethoxyphenyl)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B265136.png)
![1-(4-Hydroxy-3-methoxyphenyl)-7-methyl-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B265137.png)
![(3Z)-3-(6-oxocyclohexa-2,4-dien-1-ylidene)-5-(2-phenylethyl)-4-(3,4,5-trimethoxyphenyl)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B265139.png)
![(3Z)-5-[2-(3,4-dimethoxyphenyl)ethyl]-4-(2-fluorophenyl)-3-(6-oxocyclohexa-2,4-dien-1-ylidene)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B265140.png)


![4-benzoyl-5-(4-fluorophenyl)-3-hydroxy-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265146.png)
![10-(4-fluorobenzoyl)-11-(2-furyl)-3-methyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B265150.png)
![4-methyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B265161.png)